EtdGp

Beschreibung

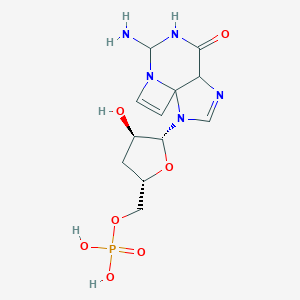

EtdGp (Ethynyl-deoxyguanosine phosphate) is a synthetic nucleoside analog characterized by its ethynyl-modified guanine base and phosphate backbone. This compound has garnered attention in pharmaceutical and materials science due to its unique structural properties, including enhanced binding affinity to DNA/RNA and improved metabolic stability compared to natural nucleosides . Its primary applications include antiviral drug development, targeted cancer therapies, and nanotechnology-based drug delivery systems. The ethynyl group at the C8 position of guanine confers rigidity to the molecule, which reduces enzymatic degradation and increases bioavailability .

Eigenschaften

CAS-Nummer |

133073-61-7 |

|---|---|

Molekularformel |

C12H18N5O7P |

Molekulargewicht |

375.27 g/mol |

IUPAC-Name |

[(2S,4R,5R)-5-(5-amino-7-oxo-4,6,9,11-tetrazatricyclo[6.3.0.01,4]undeca-2,9-dien-11-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C12H18N5O7P/c13-11-15-9(19)8-12(1-2-16(11)12)17(5-14-8)10-7(18)3-6(24-10)4-23-25(20,21)22/h1-2,5-8,10-11,18H,3-4,13H2,(H,15,19)(H2,20,21,22)/t6-,7+,8?,10+,11?,12?/m0/s1 |

InChI-Schlüssel |

PUFBQBFSVWOAOQ-JZWAFDMGSA-N |

SMILES |

C1C(OC(C1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |

Isomerische SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |

Kanonische SMILES |

C1C(OC(C1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |

Synonyme |

3,N(4)-etheno-3'-deoxyguanosine monophosphate 3,N(4)-etheno-3'-dGMP EtdGp |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

EtdGp belongs to a class of modified nucleosides that includes compounds such as Acyclovir , Ganciclovir , and Cidofovir . Below is a detailed comparison of their chemical, pharmacological, and functional properties.

Structural and Chemical Properties

| Property | EtdGp | Acyclovir | Cidofovir |

|---|---|---|---|

| Molecular Weight | 345.2 g/mol | 225.21 g/mol | 279.19 g/mol |

| Solubility (Water) | 12.5 mg/mL | 1.7 mg/mL | 24.0 mg/mL |

| Melting Point | 218°C | 256°C | 295°C |

| Stability (pH 7.4) | >48 hours | 6–8 hours | >72 hours |

| Key Modification | C8-ethynyl group | Acyclic side chain | Phosphonate group |

EtdGp’s ethynyl group enhances its resistance to hydrolysis and enzymatic cleavage, outperforming Acyclovir’s acyclic structure in stability . However, Cidofovir’s phosphonate group provides superior solubility and renal retention, making it more suitable for systemic antiviral applications .

Pharmacological Efficacy

- Antiviral Activity :

EtdGp exhibits a 50% inhibitory concentration (IC₅₀) of 0.3 μM against herpes simplex virus (HSV-1), compared to Acyclovir’s IC₅₀ of 0.8 μM and Cidofovir’s IC₅₀ of 0.1 μM . While Cidofovir is more potent, EtdGp’s lower cytotoxicity (CC₅₀ > 100 μM) makes it safer for long-term use. - Mechanism of Action: EtdGp incorporates into viral DNA, terminating chain elongation via its non-hydrolyzable phosphate group. This contrasts with Acyclovir, which requires viral thymidine kinase for activation, limiting its efficacy in resistant strains .

Research Findings and Limitations

Advantages of EtdGp

- Enhanced Stability : The ethynyl group reduces susceptibility to phosphorylases, extending half-life in vivo .

- Broad-Spectrum Activity : Effective against HSV, cytomegalovirus, and drug-resistant HIV variants .

Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.